molecular formula C20H32ClN3 B14741537 benzyl-(N,N'-dicyclohexylcarbamimidoyl)azanium chloride CAS No. 6182-00-9

benzyl-(N,N'-dicyclohexylcarbamimidoyl)azanium chloride

Cat. No.: B14741537
CAS No.: 6182-00-9
M. Wt: 349.9 g/mol
InChI Key: CORMMKFIPKYSOO-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dicyclohexylguanidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by its molecular formula and weight, which are essential for understanding its behavior in different chemical reactions .

Preparation Methods

The synthesis of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride involves several steps and specific reaction conditions. One common method includes the reaction of benzylamine with dicyclohexylcarbodiimide in the presence of hydrochloric acid. This reaction typically requires controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-2,3-dicyclohexylguanidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic properties, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but they generally involve complex biochemical interactions .

Comparison with Similar Compounds

When compared to similar compounds, 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include other guanidine derivatives, which may have different substituents and properties. The uniqueness of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride lies in its specific combination of benzyl and dicyclohexyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

6182-00-9

Molecular Formula

C20H32ClN3

Molecular Weight

349.9 g/mol

IUPAC Name

2-benzyl-1,3-dicyclohexylguanidine;hydrochloride

InChI

InChI=1S/C20H31N3.ClH/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19;/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2,(H2,21,22,23);1H

InChI Key

CORMMKFIPKYSOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NCC2=CC=CC=C2)NC3CCCCC3.Cl

Origin of Product

United States

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